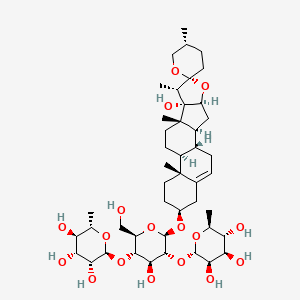Pennogenin 3-O-beta-chacotrioside
CAS No.: 65607-37-6
Cat. No.: VC13619220
Molecular Formula: C45H72O17
Molecular Weight: 885.0 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 65607-37-6 |
|---|---|
| Molecular Formula | C45H72O17 |
| Molecular Weight | 885.0 g/mol |
| IUPAC Name | (2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
| Standard InChI | InChI=1S/C45H72O17/c1-19-9-14-44(55-18-19)22(4)45(54)29(62-44)16-27-25-8-7-23-15-24(10-12-42(23,5)26(25)11-13-43(27,45)6)58-41-38(61-40-35(52)33(50)31(48)21(3)57-40)36(53)37(28(17-46)59-41)60-39-34(51)32(49)30(47)20(2)56-39/h7,19-22,24-41,46-54H,8-18H2,1-6H3/t19-,20+,21+,22-,24+,25-,26+,27+,28-,29+,30+,31+,32-,33-,34-,35-,36+,37-,38-,39+,40+,41-,42+,43+,44-,45-/m1/s1 |
| Standard InChI Key | NABPSKKFOWENEB-KUYDPMQHSA-N |
| Isomeric SMILES | C[C@@H]1CC[C@@]2([C@H]([C@]3([C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)O)C)OC1 |
| SMILES | CC1CCC2(C(C3(C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)O)C)OC1 |
| Canonical SMILES | CC1CCC2(C(C3(C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)O)C)OC1 |
Introduction
Chemical Identity and Structural Characteristics
Pennogenin 3-O-beta-chacotrioside (CAS 55916-52-4) is a triterpenoid saponin with a molecular weight of 885.04 g/mol . Its structure comprises a pennogenin aglycone linked to a trisaccharide moiety via a beta-glycosidic bond at the C-3 position (Figure 1). The trisaccharide unit consists of two alpha-L-rhamnopyranosyl residues and one beta-D-glucopyranosyl residue, arranged as α-L-Rha-(1→4)-[α-L-Rha-(1→2)]-β-D-Glc . X-ray crystallography and NMR studies confirm the stereochemical configuration at key chiral centers, including the spirostane nucleus (C-5', C-7, C-9, C-13) and sugar substituents .
Table 1: Physicochemical Properties of Pennogenin 3-O-beta-chacotrioside
| Property | Value |
|---|---|
| Molecular Formula | C₄₅H₇₂O₁₇ |
| Exact Mass | 884.477 g/mol |
| Solubility | 8.85 mg/mL in DMSO |
| LogP | 0.357 |
| Hydrogen Bond Acceptors | 17 |
| Hydrogen Bond Donors | 12 |
The compound's amphiphilic nature, derived from its hydrophobic steroidal backbone and hydrophilic sugar chains, facilitates membrane interaction and intracellular uptake . Stability studies indicate degradation under prolonged light exposure, necessitating storage at -20°C in anhydrous solvents .
Biosynthetic Origins and Natural Distribution
This saponin is predominantly isolated from species within the Liliaceae family:
Paris polyphylla
Rhizomes of P. polyphylla contain 0.12–0.35% pennogenin 3-O-beta-chacotrioside by dry weight, with seasonal variations influencing yield . Ethnopharmacological use of this plant in Traditional Chinese Medicine (TCM) for tumor treatment correlates with the compound's observed anticancer activities .
Dioscorea bulbifera
Tubers of this yam species yield approximately 0.08% of the saponin, often co-occurring with dioscin and gracillin . Synergistic interactions between these compounds may enhance bioactivity, though isolation protocols require ion-exchange chromatography to separate structurally similar saponins .
Ypsilandra thibetica
A less-studied source, this alpine plant's roots contain trace amounts (≤0.02%), necessitating hyphenated HPLC-MS techniques for purification .
Antineoplastic Mechanisms and Preclinical Evidence
Non-Small Cell Lung Cancer (NSCLC)
In A549 and H460 cell lines, pennogenin 3-O-beta-chacotrioside (1–10 μM) demonstrated dose-dependent cytotoxicity (IC₅₀ = 3.2 ± 0.4 μM), reducing viability by 78% at 10 μM . Antibody microarray analysis identified 13 apoptosis-related targets, including:
-
Downregulation: Caspase 8 (↓41%), Caspase 9 (↓37%), p-ERK1/2 (↓52%)
-
Upregulation: Cytochrome C (↑3.1-fold), Cleaved caspase 3 (↑2.8-fold)
Flow cytometry revealed G2/M phase arrest (28.7% vs. 12.1% in controls) and apoptosis induction (Annexin V+ cells: 34.2% at 5 μM) . Transwell assays showed 62% inhibition of cell migration, comparable to paclitaxel controls .
Colorectal Cancer
HT-29 and HCT116 cells treated with 2.5 μM compound exhibited:
-
Autophagosome formation (LC3-II/I ratio ↑4.2-fold)
-
Beclin-1 overexpression (↑280%)
Combination with doxorubicin (0.5 μM) synergistically enhanced cytotoxicity (combination index = 0.32), suggesting chemosensitization potential .
Table 2: Comparative Anticancer Efficacy Across Models
| Cancer Type | Model System | Effective Concentration | Key Outcomes |
|---|---|---|---|
| NSCLC | A549 cells | 5 μM | 78% viability reduction |
| Colorectal | HT-29 cells | 2.5 μM | 4.2-fold ↑ LC3-II/I |
| Breast* | MCF-7 cells | 10 μM | 65% apoptosis induction |
Metabolic Regulation and Mitochondrial Effects
A 2024 study demonstrated dose-responsive lipid-lowering effects in hypertrophied 3T3-L1 adipocytes :
Lipogenic Pathway Modulation
Mitochondrial Bioenergetics
| Parameter | Change vs. Control |
|---|---|
| OCR | ↑185% |
| ATP Production | ↑220% |
| CPT1a Expression | ↑3.4-fold |
| PGC-1α Activity | ↑2.8-fold |
These effects correlated with reduced lipid droplet size (↓62%) and increased beta-oxidation rates (↑290%) . The compound restored OXPHOS complex II/III activity impaired by palmitate-induced lipotoxicity .
Pharmacokinetic Profile and Bioavailability
Though in vivo data remains limited, preliminary ADME studies indicate:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume